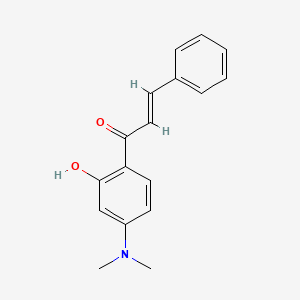

4'-(Dimethylamino)-2'-hydroxychalcone

Description

Overview of Chalcones as Natural Products and Synthetic Precursors

Chalcones are naturally occurring compounds found in a variety of plants, contributing to their pigmentation. icm.edu.pl They serve as crucial biosynthetic precursors to the entire class of flavonoids, a diverse group of plant secondary metabolites with a wide range of biological activities. icm.edu.pl The basic chalcone (B49325) structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This versatile scaffold lends itself to a vast number of substitutions on both aromatic rings, leading to a rich diversity of natural chalcone derivatives. icm.edu.pl

Beyond their presence in nature, chalcones are pivotal intermediates in organic synthesis. The Claisen-Schmidt condensation reaction, a base-catalyzed aldol (B89426) condensation between an aromatic aldehyde and an acetophenone, is a common and efficient method for their preparation. analis.com.my This straightforward synthesis allows for the creation of a multitude of chalcone analogs in the laboratory, facilitating extensive research into their chemical and biological properties. analis.com.my

Significance of Chalcone Derivatives in Scientific Research

The scientific interest in chalcone derivatives stems from their broad and potent biological activities. These compounds have been extensively investigated for their potential therapeutic applications, demonstrating a remarkable spectrum of pharmacological effects. Research has revealed that chalcone derivatives exhibit significant anti-inflammatory, antioxidant, anticancer, antimicrobial, and antifungal properties, among others. researchgate.netnih.govresearchgate.net

The biological activity of chalcones is intimately linked to their chemical structure. The α,β-unsaturated ketone moiety is a key pharmacophore, and the nature and position of substituents on the aromatic rings can profoundly influence their biological efficacy. researchgate.net This structure-activity relationship has driven the synthesis and evaluation of numerous chalcone derivatives, with the aim of developing novel therapeutic agents with enhanced potency and selectivity. nih.gov

Positioning of 4'-(Dimethylamino)-2'-hydroxychalcone as a Representative Chalcone Scaffold

Within this large and diverse family, this compound emerges as a noteworthy representative. Its structure incorporates key functional groups that are known to influence the biological and physicochemical properties of chalcones. The 2'-hydroxy group on one aromatic ring and the 4'-dimethylamino group on the other are significant substitutions.

The 2'-hydroxy substitution is a common feature in many biologically active chalcones and is known to contribute to various pharmacological effects. nih.gov The dimethylamino group, a strong electron-donating group, can significantly impact the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets. researchgate.net The synthesis of this specific chalcone, (E)-3-(4-(dimethylamino) phenyl)-1-(2-hydroxyphenyl) prop-2-en-1-one, has been reported, and its structure has been confirmed through various spectroscopic methods, including FT-IR, 1H NMR, and UV-Vis spectroscopy, as well as single-crystal X-ray analysis. researchgate.net

Furthermore, this compound has been investigated for its potential biological activities, including its antifungal properties. The presence of both a hydroxyl and a dimethylamino group makes this compound an interesting scaffold for further chemical modification and biological evaluation, positioning it as a valuable tool in the ongoing exploration of the therapeutic potential of the chalcone family.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C17H17NO2 | nih.gov |

| Molecular Weight | 267.32 g/mol | nih.gov |

| IUPAC Name | (E)-1-[4-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one | nih.gov |

| CAS Number | 73981-11-0 | nih.gov |

Research Findings on this compound

Detailed research into the specific biological activities of this compound is ongoing. One study focused on the synthesis of a new azochalcone derivative using (E)-3-(4-(dimethylamino) phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one as a starting material. The resulting compounds were then evaluated for their antifungal activity against Penicillium expansum, Acremonium strictum, and Aspergillus flavus, demonstrating good activity.

While extensive quantitative data on the anti-inflammatory and antioxidant activities of this specific chalcone is not yet widely available in the public domain, the broader class of 2'-hydroxychalcones and dimethylamino-substituted chalcones has shown significant promise in these areas. For instance, various 2'-hydroxychalcone (B22705) derivatives have been reported to inhibit nitric oxide production, a key mediator in inflammation. nih.gov Similarly, the presence of a dimethylamino group has been associated with antioxidant activity in other chalcone analogs. nih.gov

The anticancer potential of chalcones is a major area of investigation. Numerous studies have reported the cytotoxic effects of various chalcone derivatives against a range of cancer cell lines. nih.govnih.gov Although specific IC50 values for this compound against cell lines like MCF-7 and HeLa are not readily found in the current body of literature, the structural features of this compound suggest that it would be a viable candidate for such investigations.

Structure

2D Structure

3D Structure

Properties

CAS No. |

73981-11-0 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

(E)-1-[4-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H17NO2/c1-18(2)14-9-10-15(17(20)12-14)16(19)11-8-13-6-4-3-5-7-13/h3-12,20H,1-2H3/b11-8+ |

InChI Key |

AAGLVZPFFWULCV-DHZHZOJOSA-N |

Isomeric SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)O |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 4 Dimethylamino 2 Hydroxychalcone

Claisen-Schmidt Condensation as a Primary Synthetic Route

The cornerstone of 4'-(Dimethylamino)-2'-hydroxychalcone synthesis is the Claisen-Schmidt condensation, a reliable and widely employed method for constructing the characteristic α,β-unsaturated ketone core of chalcones. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde. youtube.comscielo.br

Specifically, for the synthesis of this compound, the precursors are 2'-hydroxyacetophenone and 4-(dimethylamino)benzaldehyde (B131446). The reaction is typically carried out in an alcoholic solvent, such as ethanol, with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) serving as the catalyst. researchgate.netnih.gov The base facilitates the deprotonation of the α-carbon of 2'-hydroxyacetophenone, generating an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of 4-(dimethylamino)benzaldehyde. The subsequent dehydration of the aldol (B89426) addition product yields the final chalcone (B49325).

The reaction conditions, such as temperature and reaction time, can be adjusted to optimize the yield. While traditionally conducted over several hours at room temperature or with gentle heating, this method remains a fundamental and accessible route to this compound. youtube.com

Microwave-Assisted Synthesis Approaches

In the pursuit of greener and more efficient chemical processes, microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of this compound. researchgate.netresearchgate.net This technique offers several distinct advantages, including dramatically reduced reaction times, often from hours to mere minutes, and frequently results in higher product yields and purity. smolecule.commdpi.com

The underlying principle of microwave-assisted synthesis lies in the direct and efficient heating of the reaction mixture through the interaction of microwave radiation with polar molecules. mdpi.com This rapid and uniform heating can lead to a significant acceleration of the reaction rate. For the synthesis of this compound, the Claisen-Schmidt condensation is adapted for a microwave reactor.

One reported microwave-assisted approach successfully synthesized (E)-3-[4-(Dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, another name for the target compound, with an excellent isolated yield of 87% and a purity of 97% in just 30 minutes. This stands in stark contrast to a conventional method using piperidine as a base in refluxing ethanol, which required 3 days to complete and yielded a product of only 85% purity. researchgate.netresearchgate.net

| Parameter | Conventional Method (Piperidine/Ethanol) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 3 days | 30 minutes |

| Isolated Yield | Not specified, but purity was lower | 87% |

| Purity | 85% | 97% |

Derivatization Strategies for Structural Modification

The this compound scaffold serves as a versatile template for further chemical modifications. These derivatization strategies aim to introduce new functional groups and structural motifs, thereby modulating the physicochemical and biological properties of the parent molecule.

Aminoalkylation Reactions

Aminoalkylation, most notably through the Mannich reaction, is a key strategy for modifying hydroxychalcones. This reaction introduces an aminomethyl group onto the aromatic ring, typically adjacent to the activating hydroxyl group. For hydroxychalcones, this involves the reaction of the chalcone with formaldehyde and a secondary amine, such as dimethylamine or morpholine, often in an acidic medium.

While direct aminoalkylation of this compound is not extensively detailed in the provided search results, the synthesis of Mannich bases from structurally similar 4'-hydroxychalcones has been reported. These studies demonstrate the feasibility of introducing aminomethyl groups, which can enhance the biological activity of the parent chalcone. For instance, bis-Mannich bases of 4'-hydroxychalcones have been synthesized and their increased reactivity compared to the parent compounds has been noted. Furthermore, a series of dimethylamino chalcone-O-alkylamines derivatives have been designed and synthesized, highlighting another avenue for introducing aminoalkyl functionalities. researchgate.net

Incorporation into Heterocyclic Systems (e.g., Aurones, Pyrazolines)

The α,β-unsaturated carbonyl system of this compound is an ideal precursor for the synthesis of various heterocyclic compounds, including aurones and pyrazolines.

Aurones: These are isomers of flavones and can be synthesized from 2'-hydroxychalcones through oxidative cyclization. For this compound, this transformation can be achieved using reagents like mercuric acetate in a suitable solvent such as dimethyl sulfoxide (DMSO). This reaction proceeds via an intramolecular cyclization to form the five-membered benzofuranone ring characteristic of aurones.

Pyrazolines: These five-membered nitrogen-containing heterocyclic compounds are readily synthesized from chalcones. The reaction involves the cyclization of the α,β-unsaturated ketone system of this compound with hydrazine or substituted hydrazines. The reaction is typically carried out by refluxing the chalcone with the hydrazine derivative in a suitable solvent, sometimes with the addition of a catalyst like acetic acid. This reaction provides a straightforward route to pyrazoline derivatives incorporating the 4'-(dimethylamino)phenyl and 2'-hydroxyphenyl moieties.

Synthesis of Metal Complexes Featuring this compound as a Ligand

The 2'-hydroxyl group and the adjacent carbonyl oxygen of this compound form a bidentate chelation site, making it an excellent ligand for coordinating with metal ions. The synthesis of metal complexes with this chalcone has been explored to investigate their structural and biological properties.

Advanced Spectroscopic and Photophysical Investigations of 4 Dimethylamino 2 Hydroxychalcone

Fundamental Photophysical Properties as Tunable Organic Fluorophores

4'-(Dimethylamino)-2'-hydroxychalcone has garnered attention as a tunable organic fluorophore due to its responsive emission characteristics that are highly dependent on the surrounding solvent environment. This tunability stems from the interplay of its structural features and the nature of the solvent, which influences the energy levels of its electronic states.

Absorption and Emission Characteristics

The absorption and emission spectra of this compound are profoundly influenced by solvent polarity. The presence of the strong electron-donating dimethylamino group and the electron-accepting carbonyl group facilitates an intramolecular charge transfer (ICT) upon excitation. This leads to a significant redistribution of electron density in the excited state.

In nonpolar solvents, the absorption spectrum typically shows a main band corresponding to a π-π* electronic transition. As the solvent polarity increases, a bathochromic (red) shift is generally observed in both the absorption and emission spectra. This phenomenon, known as solvatochromism, indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvent molecules. The emission of 2'-hydroxychalcones, including the 4'-(dimethylamino) derivative, is known to be weak in many solvents due to nonradiative relaxation pathways in the excited enol and keto states.

The following table illustrates the absorption (λ_abs_) and emission (λ_em_) maxima of a structurally similar chalcone (B49325), (E)-1-(4-(dimethylamino)phenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one, in various solvents, showcasing the solvatochromic effect.

| Solvent | Absorption Maxima (λ_abs_, nm) | Emission Maxima (λ_em_, nm) |

|---|---|---|

| DCM | 456 | 628 |

| CH3CN | 461 | 655 |

| EtOH | 448 | 663 |

| DMSO | 460 | 675 |

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_f_) of this compound is generally observed to be low. This is a characteristic feature of many 2'-hydroxychalcones and is attributed to efficient non-radiative decay pathways that compete with fluorescence. These non-radiative processes can include internal conversion and intersystem crossing, often facilitated by molecular vibrations and rotations, as well as potential excited-state intramolecular proton transfer (ESIPT).

The solvent environment plays a crucial role in modulating the quantum yield and fluorescence lifetime (τ_f_). For instance, in nonpolar solvents, the deactivation of the first excited singlet state (S₁) can be dominated by efficient formation of triplet states, leading to low fluorescence. In polar solvents, the stabilization of the ICT state can limit intersystem crossing, potentially leading to a higher quantum yield, although this effect can be counteracted by other quenching mechanisms. For a closely related compound, a fluorescence quantum yield of approximately 0.003 was reported in dichloromethane, highlighting the typically low emission efficiency. The fluorescence lifetime is directly related to the rates of radiative and non-radiative decay and is therefore also highly sensitive to the solvent environment.

The following table provides representative data on the fluorescence quantum yield for a chalcone with an extended conjugation and a 2'-hydroxy-4'-(dimethylamino) substitution pattern, illustrating the low quantum efficiency.

| Solvent | Fluorescence Quantum Yield (Φ_f_) |

|---|---|

| DCM | 0.003 |

| CH3CN | - |

| EtOH | - |

| DMSO | - |

Stokes Shift Analysis

A significant feature of the photophysics of this compound is its large Stokes shift, which is the difference in energy (or wavelength) between the absorption and emission maxima. This large shift is a direct consequence of the substantial structural and electronic rearrangement that occurs in the excited state compared to the ground state.

The magnitude of the Stokes shift is highly dependent on the polarity of the solvent. As the solvent polarity increases, the stabilization of the more polar excited state also increases, leading to a more pronounced red shift in the emission spectrum relative to the absorption spectrum. This results in a larger Stokes shift in polar solvents. This pronounced solvatochromic behavior of the Stokes shift is a strong indicator of the intramolecular charge transfer character of the excited state.

The table below presents the Stokes shift for a structurally analogous 2'-hydroxychalcone (B22705) in various solvents, demonstrating the influence of solvent polarity.

| Solvent | Absorption Maxima (λ_abs_, nm) | Emission Maxima (λ_em_, nm) | Stokes Shift (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| DCM | 456 | 628 | 172 | 5998 |

| CH3CN | 461 | 655 | 194 | 6513 |

| EtOH | 448 | 663 | 215 | 7551 |

| DMSO | 460 | 675 | 215 | 7341 |

Photo-Stability and pH Stability Assessments

The stability of chalcone derivatives is a critical factor for their practical applications as fluorophores. 2'-hydroxychalcones can be susceptible to photo-induced reactions, such as trans-cis isomerization around the central double bond upon irradiation. However, for some 2'-hydroxychalcones, it has been observed that photoexcitation leads to one-way cis-to-trans isomerization, with the trans isomer being the more thermodynamically stable form. The presence of the 2'-hydroxyl group can influence this process.

The pH of the environment can also significantly impact the spectral properties and stability of this compound. The phenolic hydroxyl group is acidic and can be deprotonated under basic conditions. This deprotonation leads to the formation of the phenoxide anion, which is a much stronger electron-donating group. This results in a significant red shift in the absorption spectrum, causing a visible color change. This halochromism makes such compounds potential candidates for pH sensors. For instance, a chalcone diol with hydroxyl groups on both phenyl rings exhibited a distinct color change from colorless to yellow at a pH of 10 or higher.

Excited State Dynamics and Molecular Rearrangements

Upon absorption of light, this compound undergoes complex excited-state dynamics involving rapid molecular rearrangements and charge redistribution. These processes are fundamental to understanding its photophysical behavior.

Intramolecular Charge Transfer (ICT) Pathways

The defining feature of the excited-state dynamics of this compound is the occurrence of intramolecular charge transfer (ICT). The molecule is designed with a strong electron-donating group (dimethylamino) at one end and an electron-accepting group (carbonyl) at the other, connected by a π-conjugated system.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the dimethylamino-phenyl moiety, to the lowest unoccupied molecular orbital (LUMO), which is predominantly located on the cinnamoyl part of the molecule. This charge separation results in a significant increase in the dipole moment of the molecule in the excited state compared to the ground state.

The presence of the 2'-hydroxyl group further influences the ICT process. It can act as an additional electron-donating group, which can amplify the bathochromic shifts observed in absorption and emission spectra. The ICT state is highly sensitive to the polarity of the surrounding medium. Polar solvents can stabilize the charge-separated excited state, leading to the observed red shifts in the emission spectra. Theoretical studies have shown that as the temperature decreases, the dielectric constant of the solvent can increase, further stabilizing the zwitterionic resonance form of the molecule and influencing its properties. The interplay between the ICT process and other potential excited-state phenomena, such as excited-state intramolecular proton transfer (ESIPT) from the 2'-hydroxyl group, contributes to the complex and tunable photophysical properties of this chalcone derivative.

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

This compound is a fluorophore notable for exhibiting Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov This process is facilitated by the molecule's inherent structure, specifically the intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. nih.gov Upon photoexcitation, a rapid transfer of the phenolic proton to the carbonyl oxygen occurs, transforming the molecule from its ground-state enol form to an excited-state keto tautomer.

The presence of a strong electron-donating dimethylamino group at the 4'-position significantly enhances the propensity for the ESIPT pathway. nih.gov This substituent increases the electron density of the chalcone backbone, which promotes the charge redistribution necessary for the proton transfer. The ESIPT process is often in competition with other non-radiative relaxation channels, such as intramolecular rotation. nih.gov Theoretical investigations have identified these competing pathways as key factors governing the molecule's fluorescence efficiency. nih.gov

Experimental evidence for ESIPT in similar 2'-hydroxychalcone derivatives has been observed through low-temperature fluorescence spectroscopy. nih.govscilit.com While at room temperature a single broad emission peak is typically observed, at liquid nitrogen temperatures (77 K), dual emission peaks can be resolved. nih.govbohrium.com This phenomenon suggests the co-existence of multiple emissive species, namely the initial excited enol state (or an intramolecular charge transfer state) and the proton-transferred keto tautomer, which becomes more discernible when molecular motions are restricted at low temperatures. nih.govscilit.combohrium.com

Tautomeric States and Their Spectroscopic Signatures (Enol/Keto Forms)

The photophysics of this compound are defined by the equilibrium between its enol and keto tautomeric forms. In the ground state, the molecule exists as the thermodynamically stable enol tautomer, which is characterized by an intramolecular hydrogen bond that contributes to a near-planar molecular conformation. acs.org

Upon absorption of a photon, the molecule is promoted to an excited state. From this initial excited state, the ESIPT process leads to the formation of a keto tautomer. The spectroscopic signature of this transformation is a particularly large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. nih.gov The absorption of light corresponds to the enol form, while the fluorescence emission originates from the electronically relaxed keto tautomer. This results in an emission that is significantly red-shifted compared to the absorption band. For related 2'-hydroxychalcones, Stokes shifts can be substantial, with absorption around 430 nm and emission near 620 nm in certain solvents. nih.gov

The distinct spectroscopic signatures of these tautomers are most clearly resolved under conditions that limit molecular motion, such as in a frozen solvent matrix at 77 K. nih.gov Under these conditions, a chalcone analog with extended conjugation displayed two distinct emission peaks at approximately 580 nm and 636 nm. nih.govbohrium.com These emissions can be attributed to the locally excited enol form (or a closely related intramolecular charge transfer state) and the proton-transferred keto form, respectively, providing direct evidence for the presence of different tautomeric states in the excited-state landscape. scilit.combohrium.com

Table 1: Spectroscopic Signatures of Tautomeric Forms at Low Temperature

| Tautomeric Form | Spectroscopic Feature | Approximate Wavelength (nm) | State |

|---|---|---|---|

| Enol (or ICT) | High-Energy Emission | 580 | Excited State |

| Keto (ESIPT) | Low-Energy Emission | 636 | Excited State |

Data derived from studies on analogous chalcones with extended conjugation at 77 K. nih.gov

Vibronic Coupling and Molecular Geometry Effects on Fluorescence

The fluorescence quantum yield of this compound is highly sensitive to its molecular geometry and the coupling of its electronic states with molecular vibrations (vibronic coupling). The molecule's near-planar conformation in the ground state is crucial for efficient electronic conjugation and the subsequent photophysical processes. acs.org However, in the excited state, intramolecular rotations around the single bonds of the chalcone backbone can serve as efficient non-radiative decay pathways, leading to the quenching of fluorescence. nih.gov

Vibronic coupling plays a critical role in mediating the transitions between different electronic states. nih.gov Large-amplitude motions, such as the rocking of the dihedral angle between the two aromatic rings, can promote non-radiative relaxation. nih.gov When these intramolecular motions are suppressed, for example in a rigid polymer matrix or in the solid state, the non-radiative decay channels are blocked. This restriction of molecular geometry fluctuations minimizes vibrational dissipation of energy and enhances the probability of radiative decay, leading to stronger fluorescence. mdpi.comresearchgate.net

Solvent-Dependent Photophysical Behavior

The photophysical properties of this compound are strongly modulated by the polarity of its solvent environment. acs.org Key parameters such as fluorescence quantum yield, excited-state lifetime, and spectral positions of absorption and emission bands exhibit significant solvatochromism. acs.org Generally, the compound is weakly fluorescent in most solvents due to efficient non-radiative relaxation processes. acs.org

A consistent trend observed for this and related chalcones is a bathochromic (red) shift in both the absorption and emission spectra with increasing solvent polarity. mdpi.com This positive solvatochromism indicates that the excited state has a larger dipole moment than the ground state. The polar excited state, which possesses significant intramolecular charge transfer (ICT) character, is stabilized to a greater extent by polar solvent molecules. This stabilization lowers the energy of the excited state, resulting in lower-energy absorption and emission.

In nonpolar solvents, deactivation of the excited state may be governed by other processes, such as intersystem crossing to the triplet state. acs.org Conversely, in polar solvents, the increased stabilization of the ICT state not only influences the emission wavelength but also facilitates the ESIPT reaction by restricting competing intramolecular twisting motions. acs.org

Table 2: Representative Solvent-Dependent Spectroscopic Data for Chalcone Derivatives

| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|---|

| Cyclohexane | 31.2 | ~420 | ~550 | ~5900 |

| Toluene | 33.9 | ~430 | ~580 | ~6200 |

| Dichloromethane | 41.1 | ~445 | ~610 | ~6350 |

| Acetonitrile | 46.0 | ~450 | ~630 | ~6500 |

| Methanol | 55.5 | ~455 | ~640 | ~6500 |

Values are representative for demonstrating the trend of positive solvatochromism in donor-acceptor chalcones.

Aggregation-Induced Emission Enhancement (AIEE)

While this compound is weakly emissive in dilute solutions, it exhibits a phenomenon known as Aggregation-Induced Emission Enhancement (AIEE). nih.govresearchgate.net This characteristic is the opposite of aggregation-caused quenching (ACQ), where fluorophores become less emissive at high concentrations or in the solid state. For AIEE-active compounds, fluorescence is "turned on" or significantly enhanced upon aggregation or crystallization. mdpi.com Research has shown that many 2'-hydroxychalcone derivatives are almost non-emissive in solution but become strong emitters in the solid state. nih.gov

The underlying mechanism for AIEE is the Restriction of Intramolecular Motion (RIM). mdpi.com In solution, the molecule's phenyl rings and other components can freely rotate and vibrate. These motions provide non-radiative pathways for the excited-state energy to dissipate, thus quenching fluorescence. researchgate.net When the molecules aggregate, for instance in a poor solvent mixture (e.g., water/methanol) or in the solid state, these intramolecular rotations and vibrations are physically constrained. mdpi.comnih.gov This rigidification blocks the non-radiative decay channels, forcing the excited molecule to release its energy through the radiative pathway of fluorescence, leading to a dramatic increase in emission intensity. mdpi.com

The AIEE properties can be demonstrated by dissolving the compound in a good solvent (like methanol) and gradually adding a poor solvent (like water). As the fraction of the poor solvent increases, the molecules begin to aggregate, and a significant enhancement in fluorescence intensity is observed. mdpi.comnih.gov

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2'-hydroxy-4,4',6'-trimethoxychalcone |

| Cardamonin |

| Xanthohumol |

| Isobavachalcone |

| Licochalcone A |

| 3-(naphthalen-2-yl)-1-phenylprop-2-en-1-one |

| 4-dimethylamino cinnamaldehyde |

| 2-hydroxy acetophenone |

Computational and Theoretical Studies on 4 Dimethylamino 2 Hydroxychalcone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular structure and stability of 4'-(Dimethylamino)-2'-hydroxychalcone and its derivatives. fao.orgacs.org These calculations consistently predict a near-planar conformation for the molecule in its ground state. acs.org This planarity is largely attributed to the formation of a strong intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen. acs.org This interaction imparts significant stability to the molecule.

Theoretical vibrational analysis has also been performed on chalcone (B49325) derivatives to understand their spectroscopic properties. By comparing theoretically calculated vibrational frequencies with experimental data from FT-IR and Raman spectroscopy, a detailed interpretation of the vibrational modes of the molecule can be achieved. Furthermore, Natural Bond Orbital (NBO) analysis is often employed to investigate the stability of the molecule arising from hyperconjugative interactions and charge delocalization.

Molecular Modeling and Docking Studies

Molecular modeling techniques, including conformational analysis and molecular docking, have been pivotal in exploring the potential biological activity and intermolecular interactions of this compound.

Conformational Analysis and Stability

Theoretical calculations have been employed to determine the conformational preferences of chalcones. These studies have revealed that for many chalcones, the s-cis conformer is energetically more favorable than the s-trans conformer. The greater stability of the s-cis conformation is attributed to its higher planarity, which allows for more effective electron delocalization involving the π orbitals.

Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a specific protein target. While specific docking studies solely focused on this compound are not extensively documented, research on similar chalcone derivatives provides significant insights into their potential ligand-target interactions.

These studies have shown that chalcones can bind to a variety of protein targets, often through a combination of hydrogen bonds and hydrophobic interactions. For instance, docking studies on chalcone derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) have revealed binding energies ranging from -7.1 to -9.6 kcal/mol. nih.gov In another study, a chalcone derivative showed a binding affinity of -6.8 kcal/mol towards the dihydrofolate reductase receptor. unram.ac.id The specific interactions typically involve hydrogen bonding with key amino acid residues in the active site of the protein. The hydroxyl and carbonyl groups of the chalcone scaffold are often crucial for forming these hydrogen bonds.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For a molecule closely related to the title compound, 4-(Dimethylamino)Benzaldehyde (B131446), the HOMO-LUMO energy gap has been calculated to be 4.314 eV using DFT. This relatively large gap suggests high chemical stability and low reactivity. The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer that can occur within the molecule, which is a key factor influencing its biological and photophysical properties.

Table 1: Calculated Quantum Chemical Parameters for 4-(Dimethylamino)Benzaldehyde (Data sourced from a study on a closely related compound and serves as an illustrative example)

| Parameter | Value (eV) |

| EHOMO | -5.835 |

| ELUMO | -1.521 |

| Energy Gap (ΔE) | 4.314 |

Quantitative Structure-Property Relationships (QSPR) for Photophysical Behavior

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their physical or chemical properties. In the context of this compound and related compounds, QSPR models have been developed to understand their photophysical behavior.

A study employing Hansch analysis (a 2D-QSPR method) on a series of N,N-dimethylamino-chalcones successfully related their chemical structures to various photophysical properties. nih.gov The properties analyzed included maximum absorption and emission wavelengths, Stokes shift, and fluorescence quantum yield. The QSPR models revealed that these photophysical properties are significantly influenced by molecular orbital energies (HOMO, LUMO, and the HOMO-LUMO gap) and the atomic charges on specific atoms within the chalcone backbone (C5, Cα, Cβ, and the carbonyl carbon). nih.gov Such analyses are invaluable for designing new chalcone derivatives with tailored photophysical properties for applications such as fluorescent probes and bioimaging. nih.gov

Solvation Models in Excited State Dynamics

The photophysical properties of this compound are highly sensitive to the surrounding solvent environment. Solvation models are used in computational chemistry to account for the effects of the solvent on the electronic structure and dynamics of a molecule, particularly in its excited state.

Studies on 4-(dimethylamino)hydroxychalcones have shown that their excited-state relaxation pathways are strongly dependent on solvent polarity. fao.orgacs.org In nonpolar solvents, the deactivation of the first excited state (S1) is often dominated by the efficient formation of triplet states. acs.org However, in polar solvents, stronger solvation stabilizes the intramolecular charge transfer (ICT) state. fao.orgacs.org This stabilization of the ICT state can limit intersystem crossing to the triplet state and facilitate other processes, such as excited-state intramolecular proton transfer (ESIPT). acs.org

The interplay between ICT and ESIPT is a key feature of the excited-state dynamics of this molecule. The presence of the 2'-hydroxyl group allows for ESIPT, leading to the formation of a keto-tautomer in the excited state. The efficiency of this process and the subsequent fluorescence properties are modulated by the solvent's ability to stabilize the different excited-state species. fao.orgrsc.org These findings highlight the crucial role of the solvent in dictating the photophysical behavior and deactivation mechanisms of this compound. acs.org

Theoretical Approaches to Intramolecular Hydrogen Bonding

Computational and theoretical chemistry provides powerful tools for elucidating the nature and dynamics of intramolecular hydrogen bonds (IHBs) that experimental methods alone may not fully describe. In the case of this compound, theoretical approaches are crucial for understanding the resonance-assisted hydrogen bonding (RAHB) that significantly influences its structure, stability, and photophysical properties. These studies often complement experimental data from techniques like Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic and structural properties of chalcones and their IHBs. By employing various functionals and basis sets, researchers can model the molecule's geometry with high accuracy, calculating key parameters that characterize the hydrogen bond. These parameters include the bond length of the donor-hydrogen group (O-H), the length of the hydrogen bond itself (H···O=C), the distance between the donor and acceptor atoms (O···O), and the corresponding bond angle (O-H···O).

A key finding from theoretical studies on 2'-hydroxychalcones is the confirmation that the intramolecular hydrogen bond enforces a nearly planar conformation, which is energetically favorable. This planarity is critical for the delocalization of π-electrons across the molecule, a phenomenon central to the concept of RAHB. The substitution of the dimethylamino group at the 4'-position acts as a strong electron-donating group, enhancing intramolecular charge transfer (ICT) from the donor ring to the acceptor carbonyl group. This charge redistribution strengthens the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby fortifying the hydrogen bond. Computational models can quantify this charge transfer and its effect on the hydrogen bond's strength.

Quantum Theory of Atoms in Molecules (QTAIM) is another theoretical framework applied to analyze the topology of the electron density, confirming the existence and characterizing the strength of hydrogen bonds based on parameters at the bond critical point.

Furthermore, potential energy surface (PES) calculations can be employed to explore the energetics of conformational changes and the dynamics of the hydrogen bond, such as the barrier to proton transfer from the hydroxyl group to the carbonyl oxygen. These calculations help to understand the stability of the hydrogen-bonded quasi-ring system.

The table below presents typical geometric parameters for the intramolecular hydrogen bond in 2'-hydroxychalcone (B22705) derivatives as determined by DFT calculations, illustrating the quantitative insights provided by such theoretical approaches.

| Parameter | Description | Typical Calculated Value |

| d(O-H) | Length of the hydroxyl covalent bond | ~0.99 Å |

| d(H···O) | Length of the hydrogen bond | ~1.6 - 2.1 Å |

| d(O···O) | Distance between donor and acceptor oxygen atoms | ~2.5 - 2.7 Å |

| ∠(O-H···O) | Angle of the hydrogen bond | ~140 - 150° |

Note: These values are representative for the class of 2'-hydroxychalcones and can vary based on the specific substituents and the level of theory used in the calculation.

Theoretical calculations are also used to predict vibrational frequencies. The stretching frequency of the O-H group involved in a strong intramolecular hydrogen bond is expected to be red-shifted (lowered) compared to a free hydroxyl group, a feature that can be calculated and compared with experimental IR spectra. Similarly, the chemical shift of the phenolic proton in ¹H NMR spectra, which is highly sensitive to hydrogen bonding, can be computed and correlated with experimental, temperature-dependent measurements.

Biological Activities and Mechanistic Research in Vitro and Preclinical Focus

Anticancer Activity Research

Cytotoxic Mechanisms in Cancer Cell Lines

The cytotoxic effects of 4'-(Dimethylamino)-2'-hydroxychalcone and related hydroxychalcone derivatives have been evaluated across various cancer cell lines. These compounds exhibit promising anticancer activity by instigating cell death through multiple mechanisms. The cytotoxic potential is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

The addition of a dimethylamino group to chalcone (B49325) derivatives has been noted to potentially improve their solubility and anticancer efficacy. mdpi.com Research on various synthetic chalcone derivatives has consistently demonstrated their cytotoxic and anticancer properties through mechanisms such as the inhibition of angiogenesis, tubulin polymerization, and the induction of apoptosis. researchgate.net

Table 1: Cytotoxic Activity of Related Hydroxychalcone Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-Dimethylamino-phenyl)-1-(2-hydroxy-phenyl)-propenone | HCT116 (Colon Cancer) | 37.07 | nih.gov |

| 4-hydroxychalcone | IMR-32 (Neuroblastoma) | Potent cytotoxin | nih.gov |

| 4-hydroxychalcone | SK-N-BE(2) (Neuroblastoma) | Potent cytotoxin | nih.gov |

| Chalcone-dihydropyrimidinone hybrid 9d | MCF-7 (Breast Cancer) | 4.72 | mdpi.com |

| Chalcone-dihydropyrimidinone hybrid 9g | MCF-7 (Breast Cancer) | 4.89 | mdpi.com |

Note: The table includes data for closely related chalcone derivatives to provide context for the potential activity of this compound.

Induction of Apoptosis and Cell Death Pathways (e.g., Caspase Activation, ROS Overproduction, Mitochondrial Membrane Potential Modulation)

A significant mechanism through which this compound and its analogs exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated by a cascade of events including the activation of caspases, the overproduction of reactive oxygen species (ROS), and the modulation of the mitochondrial membrane potential.

Caspase Activation: The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Studies on various chalcone derivatives have demonstrated their ability to activate key caspases. For example, some chalcone-coumarin hybrids have been shown to induce apoptosis by activating caspases 3 and 9. mdpi.com Similarly, other synthetic chalcone derivatives trigger apoptosis through the activation of caspases 3 and 7. mdpi.com Research on chalcone methoxy derivatives has also highlighted their proapoptotic activity through the activation of caspases 3/7. researchgate.net This suggests that this compound likely initiates a similar caspase-dependent apoptotic pathway in cancer cells.

ROS Overproduction: Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more susceptible to agents that further increase oxidative stress. nih.gov An excessive accumulation of ROS can cause cellular injury and induce both autophagy and apoptosis. nih.gov Research on 4-hydroxychalcone has shown that its treatment of neuroblastoma cells leads to a significant increase in cellular ROS and a decrease in the antioxidant glutathione. nih.govnih.gov This pro-oxidant effect is a key contributor to its cytotoxic activity. nih.gov The overproduction of ROS can damage cellular components like proteins, lipids, and DNA, ultimately triggering apoptotic pathways. mdpi.com

Mitochondrial Membrane Potential Modulation: Mitochondria play a crucial role in the initiation of apoptosis. A common event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.com Hydroxychalcones have been found to cause a collapse of the mitochondrial membrane potential, which is linked to their cytotoxic activity. nih.gov This collapse can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, further propagating the apoptotic signal. mdpi.com Studies on other chalcone derivatives have also demonstrated their ability to reduce the mitochondrial membrane potential in breast cancer cells, indicating this is a common mechanism for this class of compounds. mdpi.com

Autophagy Induction

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death, depending on the cellular context. nih.gov In the context of cancer therapy, the induction of autophagy can be a double-edged sword. However, several studies have indicated that for certain chalcone derivatives, autophagy induction is a mechanism of anticancer activity.

Cell Cycle Arrest (e.g., G2/M Phase)

The cell cycle is a series of events that leads to cell division and replication. A common strategy in cancer therapy is to induce cell cycle arrest, thereby preventing the proliferation of cancer cells. Several chalcone derivatives have been shown to cause cell cycle arrest, particularly at the G2/M phase.

For example, a novel dialkylamino-functionalized chalcone, DML6, produced a significant concentration-dependent increase in the percentage of cervical cancer cells in the G2 phase. mdpi.com Other synthetic indole chalcone derivatives have also been associated with cell cycle arrest at the G2/M phase in human breast cancer cells. mdpi.com This arrest is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclin B1. mdpi.comresearchgate.net The ability of chalcones to induce G2/M phase arrest is a crucial aspect of their antiproliferative activity. nih.gov

Interference with Tubulin Polymerization

Microtubules are essential components of the cytoskeleton and play a critical role in cell division by forming the mitotic spindle. nih.gov Compounds that interfere with tubulin polymerization can disrupt this process, leading to cell cycle arrest and apoptosis. A variety of chalcone derivatives have been identified as tubulin polymerization inhibitors. nih.govnih.gov

These chalcones can bind to tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. nih.govnih.gov This interference with microtubule dynamics inhibits the proliferation of tumor cells and is a key mechanism of their anti-tumor effects. nih.govnih.gov The development of chalcones as antimitotic agents has led to the design of various analogs that interact with tubulin and inhibit its assembly. researchgate.net This mechanism is often associated with their cytotoxic and anti-vascular activities. researchgate.net

Inhibition of Signaling Pathways (e.g., NF-κB)

The nuclear factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and resistance to therapy. Therefore, inhibiting this pathway is a promising strategy for cancer treatment.

Several hydroxychalcone derivatives have been shown to inhibit the NF-κB signaling pathway. For example, 2'-hydroxychalcone (B22705) has been found to significantly inhibit the NF-κB pathway in breast cancer cells. nih.govnih.gov This inhibition is believed to contribute to the induction of autophagy and apoptosis in these cells. nih.govnih.gov Similarly, 4'-hydroxychalcone has been reported to inhibit TNFα-induced NF-κB pathway activation in a dose-dependent manner. nih.govelsevierpure.comconsensus.app The mechanism of this inhibition involves the inhibition of proteasome activity, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB. nih.govelsevierpure.com This highlights the potential of this compound to target pro-survival signaling pathways in cancer cells.

Modulation of Proteasomal Activity

While direct studies on the proteasomal activity of this compound are limited, research on structurally related chalcones provides insights into its potential modulatory effects. The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a therapeutic strategy in various diseases, including cancer.

A study on 4'-hydroxychalcone, a closely related compound lacking the dimethylamino and 2'-hydroxy groups, demonstrated its ability to inhibit proteasome activity in a dose-dependent manner. nih.gov This inhibition was shown to interfere with the TNFα-induced NF-κB signaling pathway by preventing the degradation of IκBα. nih.gov The subsequent prevention of p50/p65 nuclear translocation led to the inhibition of NF-κB target gene expression. nih.gov This suggests that chalcone scaffolds can interact with and modulate the activity of the proteasome. The precise mechanism of action often involves the interaction of the chalcone's α,β-unsaturated ketone moiety with the active site threonine residues of the proteasome's catalytic subunits. nih.gov

Given the structural similarities, it is plausible that this compound could also exhibit proteasome inhibitory activity. The electronic effects of the dimethylamino and hydroxy substituents would likely influence the reactivity of the enone system and its interaction with the proteasome. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

DNA Binding and Cleavage Studies (e.g., Metal Complexes)

The interaction of chalcones and their metal complexes with DNA is a significant area of research, as these interactions can underpin their therapeutic effects. This compound, particularly when complexed with metal ions, has been investigated for its DNA binding and cleavage capabilities.

Heteroleptic copper(II) complexes incorporating 2'-hydroxy-4-(dimethylamino)chalcone have been synthesized and characterized. openmedicinalchemistryjournal.com These complexes are of interest for their potential biological activities, which include DNA binding and cleavage. openmedicinalchemistryjournal.com The planar structure of the chalcone ligand facilitates intercalation between DNA base pairs, a common binding mode for such molecules. researchgate.net

Studies on similar hydroxychalcone derivatives have shown that they can bind to calf thymus DNA (ctDNA) through non-covalent interactions, with binding constants in the range of 104 M-1. researchgate.netjocpr.com The interaction is often characterized by changes in the UV-Vis absorption spectra of the compound upon addition of DNA. researchgate.net

Furthermore, the metal complexes of chalcones can induce DNA cleavage, often through oxidative mechanisms. In the presence of a co-reductant like hydrogen peroxide, these complexes can generate reactive oxygen species (ROS) that lead to the cleavage of the phosphodiester backbone of DNA. mdpi.com The efficiency of cleavage can be assessed by agarose gel electrophoresis, which shows the conversion of supercoiled plasmid DNA (Form I) to nicked (Form II) and linear (Form III) forms. researchgate.netjocpr.com

Table 1: DNA Interaction Properties of Chalcone Derivatives

| Compound/Complex | Method | Binding Constant (Kb) | Cleavage Activity |

| 4'-Hydroxychalcone derivatives | UV-Vis Spectroscopy | 4-5 x 104 M-1 researchgate.netjocpr.com | Slight cleavage of pBR322 DNA researchgate.netjocpr.com |

| Metal complexes of chalcone analogue | Spectroscopic and viscosity measurements | Confirmed DNA intercalation ufms.br | Significant nuclease activity mdpi.com |

Antioxidant Activity Investigations

Chalcones, as a class of phenolic compounds, are well-known for their antioxidant properties. The presence of hydroxyl and other electron-donating groups on the aromatic rings of this compound suggests its potential to act as a potent antioxidant.

Free Radical Scavenging Mechanisms

The primary mechanism by which chalcones exert their antioxidant effect is through the scavenging of free radicals. This activity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies on various hydroxychalcones have demonstrated their ability to effectively scavenge free radicals. For instance, 4-hydroxychalcone has been shown to inhibit the DPPH radical by 63.4%. researchgate.netnih.gov The antioxidant activity of chalcone derivatives is influenced by the number and position of hydroxyl and other substituent groups on the aromatic rings. nih.govmdpi.com

The 2'-hydroxy group and the 4'-dimethylamino group in the target compound are expected to enhance its radical scavenging capacity due to their electron-donating nature, which stabilizes the resulting phenoxyl radical.

Inhibition of Oxidative Stress

By scavenging free radicals, this compound can contribute to the inhibition of oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates. Chronic oxidative stress is implicated in the pathogenesis of numerous diseases. Chalcones have been shown to protect cells from damage induced by oxidative agents. mdpi.com The antioxidant properties of these compounds can help in mitigating the damaging effects of ROS on cellular components like lipids, proteins, and DNA.

Mechanisms of Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)

The antioxidant activity of phenolic compounds like chalcones can proceed through several mechanisms, primarily:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), thereby neutralizing the radical and forming a stable antioxidant radical (ArO•). This is a one-step process.

Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step mechanism where the antioxidant first transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then deprotonates to form the antioxidant radical and a neutral molecule.

Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps. First, the antioxidant loses a proton to form an anion (ArO-). This anion then donates an electron to the free radical to neutralize it.

The predominant mechanism depends on factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent. Theoretical studies on chalcones suggest that HAT is often the favored mechanism in non-polar media, while SPLET is more likely in polar environments. The presence of the hydroxyl group is crucial for these mechanisms.

Anti-inflammatory Activity Studies

Chalcone derivatives have been extensively studied for their anti-inflammatory properties. rsc.orgnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

Research on various dimethylamino-chalcone derivatives has shown their potential as inhibitors of inflammatory mediators. For example, certain derivatives have been found to be potent inhibitors of nitric oxide (NO) and prostaglandin E2 (PGE2) production in macrophage cell lines. researchgate.net The inhibition of NO production is often linked to the downregulation of inducible nitric oxide synthase (iNOS) expression. nih.gov

Furthermore, chalcones can modulate the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Some chalcones exhibit selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.gov The anti-inflammatory activity of this compound would likely involve similar mechanisms, although specific studies on this compound are needed to confirm its precise effects and potency. The combination of the 2'-hydroxy and 4'-dimethylamino groups may confer significant anti-inflammatory properties. nih.gov

Table 2: Anti-inflammatory Activity of Chalcone Derivatives

| Compound Derivative | Target | Effect | Reference |

| Dimethylamino-chalcone derivatives | NO and PGE2 production | Potent inhibition researchgate.net | researchgate.net |

| 4'-Fluoro-2'-hydroxychalcones | Cyclooxygenase (COX) | COX-2 selective inhibition nih.gov | nih.gov |

| Chalcone analogues | iNOS and COX-2 expression | Significant suppression nih.gov | nih.gov |

Inhibition of Pro-inflammatory Cytokines and Enzymes (e.g., COX-2, iNOS)

Research into the anti-inflammatory properties of 2'-hydroxychalcone derivatives indicates that this class of compounds can effectively inhibit key inflammatory mediators. Studies have shown that certain derivatives can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

For instance, 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone has been found to inhibit iNOS and COX-2, leading to reduced NO production. mdpi.com This compound also decreased the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in BV2 microglial cells. mdpi.com Similarly, other 2'-hydroxychalcone derivatives have demonstrated potent inhibition of PGE2 production by suppressing the induction of COX-2. While these studies establish a pattern for the 2'-hydroxychalcone scaffold, research focusing specifically on the this compound variant is necessary to confirm its precise activity profile.

| Compound/Derivative Class | Target Enzyme/Cytokine | Observed Effect | Cell Line |

| 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone | iNOS, COX-2 | Inhibition of enzyme and NO production | BV2 microglial cells |

| 2′-hydroxy-4,3′,4′,6′-tetramethoxychalcone | TNF-α, IL-1β, IL-6 | Inhibition of cytokine secretion | BV2 microglial cells |

| Various 2'-hydroxychalcone derivatives | COX-2 | Suppression of enzyme induction, leading to reduced PGE2 production | Rat peritoneal macrophages |

Modulation of Heme Oxygenase-1

Heme oxygenase-1 (HO-1) is a critical enzyme with cytoprotective and anti-inflammatory functions. Its induction is a key mechanism for cellular defense against oxidative stress and inflammation. Research has demonstrated that the parent compound, 2'-hydroxychalcone, is a potent inducer of HO-1 expression in RAW 264.7 murine macrophages. nih.gov

The anti-inflammatory effects of 2'-hydroxychalcone, including the reduction of lipopolysaccharide (LPS)-mediated nitrite and TNF-α production, were found to be mediated by this HO-1 pathway. nih.gov The blockade of heme oxygenase activity was shown to abolish these anti-inflammatory effects. nih.gov Furthermore, a derivative of butein, another chalcone, was also found to exert its anti-inflammatory activity through the HO-1-dependent pathway. mdpi.com This suggests that modulation of the HO-1 system is a potential mechanism of action for the broader class of 2'-hydroxychalcones, although specific studies on this compound are required to verify this activity.

Antimicrobial Activity Research

The chalcone framework is a well-established scaffold in the development of new antimicrobial agents.

Antibacterial Effects

Chalcones are widely recognized for their potential as antibacterial agents, with numerous studies exploring how substitutions on their aromatic rings can influence their activity against various bacterial strains, including resistant ones like Staphylococcus aureus. nih.gov However, based on available research, specific studies detailing the antibacterial activity of this compound against common Gram-positive or Gram-negative bacteria are limited.

Antifungal Effects

The antifungal potential of compounds derived from this compound has been investigated. In one study, this compound, referred to as (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl) prop-2-en-1-one, was used as a precursor for the synthesis of new azoflavone derivatives. latakia-univ.edu.sy These synthesized derivatives were then evaluated for their biological activity against several types of fungi. The compounds demonstrated good activity against the tested fungi at concentrations of 0.25 mg/ml and 0.5 mg/ml. latakia-univ.edu.sy

| Fungal Strain | Activity of Derivatives |

| Aspergillus flavus | Good |

| Acremonium strictum | Good |

| Penicillium expansum | Good |

Neuroprotective Potential and Enzyme Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for the management of neurodegenerative diseases such as Alzheimer's disease. nih.gov The 2'-hydroxychalcone scaffold has been identified as a promising framework for developing cholinesterase inhibitors. nih.gov

Research on a series of chalcone analogues has provided insight into the role of specific substitutions. The presence of a dimethylamino substituent at the para-position (4'-position) of the B-ring on the chalcone structure has been shown to confer moderate inhibitory activity against AChE. mdpi.com However, these same analogues exhibited weaker inhibition of BuChE. mdpi.com This suggests a degree of selectivity in the inhibitory action of 4'-(dimethylamino) substituted chalcones, favoring AChE over BuChE.

| Enzyme | Inhibitory Potential of 4'-Dimethylamino Substituted Chalcones |

| Acetylcholinesterase (AChE) | Moderate Inhibition |

| Butyrylcholinesterase (BuChE) | Weaker Inhibition |

Antiviral Activity Assessments (e.g., SARS-CoV-2 Protease Inhibition)

Chalcones, as a broad class of chemical compounds, have been investigated for their potential antiviral properties, including activity against various human viruses. Some derivatives have been specifically studied for their ability to inhibit key viral enzymes, such as the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication. plos.orgscienceasia.orgnih.gov However, a detailed review of scientific literature did not yield specific in vitro or preclinical studies assessing the direct inhibitory activity of this compound against SARS-CoV-2 protease. While research has been conducted on other chalcone derivatives, no specific data regarding the IC50 value or the precise mechanism of action for this compound in this context is currently available. semanticscholar.org

Table 1: SARS-CoV-2 Protease Inhibition Data for this compound

| Compound | Target Enzyme | Assay Type | IC50 Value | Source |

|---|

Antidiabetic Activity and Related Enzyme Inhibition

One of the key strategies in managing type 2 diabetes is to control postprandial hyperglycemia by inhibiting enzymes such as α-amylase and α-glucosidase. researchgate.net These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of these enzymes can delay carbohydrate digestion and absorption, leading to a reduction in the sudden spike in blood glucose levels after a meal. researchgate.net

Many chalcone derivatives have been synthesized and evaluated for their inhibitory potential against α-amylase and α-glucosidase. nih.govresearchgate.net However, a comprehensive search of scientific databases did not uncover any specific in vitro studies that have reported the inhibitory activity (e.g., IC50 values) of this compound against either α-amylase or α-glucosidase. Therefore, its potential and mechanism as an inhibitor of these specific enzymes remain uncharacterized.

Table 2: Enzyme Inhibition Data for this compound

| Compound | Target Enzyme | Inhibition Data (IC50) | Source |

|---|---|---|---|

| This compound | Alpha-Amylase | Not Available | N/A |

Structure Activity and Structure Property Relationship Sar/spr Studies

Influence of Substituent Patterns on Photophysical Properties

The photophysical characteristics of chalcones are highly sensitive to the nature and position of substituents on their aromatic rings. The 4'-(Dimethylamino)-2'-hydroxychalcone scaffold incorporates a strong electron-donating group (EDG), the dimethylamino group, and a hydroxyl group, which create a "push-pull" system. This architecture leads to significant intramolecular charge transfer (ICT) from the donor-substituted ring to the acceptor carbonyl group upon photoexcitation. researchgate.netnih.gov

The presence of the powerful dimethylamino donor group, in particular, results in enhanced fluorescent emission. nih.gov Studies on analogues have demonstrated that extending the central conjugated system (the number of olefinic bonds) in 4-dimethylamino-chalcone derivatives causes remarkable bathochromic (red) shifts in both absorption and fluorescence spectra. rsc.org This extension enhances the ICT character and significantly increases the dipole moment in the excited state. rsc.org

Furthermore, the substituent pattern dictates the competition between different excited-state relaxation pathways. The addition of electron-donating substituents, such as the dimethylamino group, has been shown to greatly increase the likelihood of the Excited-State Intramolecular Proton Transfer (ESIPT) pathway over other non-radiative relaxation channels like intramolecular rotation. rsc.orgrsc.org This ESIPT process, facilitated by the 2'-hydroxyl group, is responsible for the characteristic large Stokes shifts observed in these molecules. rsc.orgmdpi.com Chalcones with a strong push-pull character, like this compound, can exhibit dual emission from both the initial excited state and the proton-transferred tautomer. mdpi.com

Table 1: Effect of Substituent Pattern on Photophysical Properties of Chalcone (B49325) Derivatives Data synthesized from multiple sources for illustrative purposes.

| Chalcone Derivative | Substituent(s) | Max Absorption (λabs, nm) | Max Emission (λem, nm) | Stokes Shift (nm) | Key Feature |

| 2'-hydroxychalcone (B22705) | 2'-OH | ~350 | ~530 | ~180 | ESIPT |

| 4'-(Dimethylamino)-chalcone | 4'-N(CH₃)₂ | ~430 | ~520 | ~90 | Strong ICT |

| This compound | 4'-N(CH₃)₂, 2'-OH | ~430 | ~560 | ~130 | Enhanced ICT & ESIPT |

| Vinylogous this compound | 4'-N(CH₃)₂, 2'-OH, extended conjugation | >450 | >660 | >210 | Enhanced ICT, NIR Emission rsc.org |

Role of Specific Functional Groups (e.g., Hydroxyl, Dimethylamino) on Biological Activity

The specific functional groups on the chalcone scaffold are determinants of its biological profile. The hydroxyl (-OH) and dimethylamino (-N(CH₃)₂) groups of this compound play distinct and sometimes synergistic roles.

The dimethylamino group acts as a potent electron-donating group, which significantly influences the electronic properties of the molecule and, consequently, its biological interactions. This "push-pull" electronic arrangement has been linked to enhanced cytotoxicity in cancer cells compared to normal cells, suggesting preferential accumulation. nih.gov Furthermore, chalcones featuring this group have demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria. nih.gov Structure-activity relationship analyses have indicated that an oxygenated (or in this case, a strongly electron-donating nitrogen-based) substituent at the 4'-position can be correlated with antibacterial effects. researchgate.net

Table 2: Contribution of Functional Groups to Biological Activities of Chalcone Derivatives

| Functional Group | Position(s) | Associated Biological Activity | Supporting Evidence |

| Hydroxyl (-OH) | 2', 4, etc. | Antioxidant, Anti-inflammatory, Antimicrobial nih.govmdpi.comscielo.br | Presence of free hydroxyls, especially catechol moieties, enhances radical scavenging. researchgate.net |

| Dimethylamino (-N(CH₃)₂) | 4' | Antibacterial, Anticancer nih.gov | Creates a "push-pull" system enhancing cytotoxicity and cellular uptake in cancer cells. nih.gov |

| Methoxy (-OCH₃) | Various | Anti-inflammatory, Antitumor nih.govmdpi.com | Often associated with anti-inflammatory and antitumor effects, though may reduce antioxidant capacity. nih.gov |

Impact of Molecular Geometry and Planarity on Activity

The three-dimensional arrangement of the chalcone molecule is a critical factor for its interaction with biological targets. The chalcone structure consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. acs.org While this linker provides some rotational freedom, a relatively planar conformation is often considered essential for optimal biological activity. nih.gov

X-ray crystallography studies on similar 2'-aminochalcones have confirmed a generally planar molecular geometry. nih.gov This planarity facilitates π-electron delocalization across the molecule, which is important for both its photophysical properties and its ability to intercalate or bind effectively to biological macromolecules like enzymes or DNA. acs.org For certain activities, such as antitubulin effects, a specific non-planar geometry is proposed. In this "butterfly model," the two aromatic rings are arranged like wings at a specific dihedral angle, which is thought to be a crucial structural feature for binding to the tubulin protein. nih.govresearchgate.net

Effects of Intramolecular Hydrogen Bonds on Reactivity and Properties

A defining structural feature of 2'-hydroxychalcones, including this compound, is the presence of a strong intramolecular hydrogen bond between the phenolic proton of the 2'-hydroxyl group and the oxygen atom of the adjacent carbonyl group. acs.org This interaction effectively creates a six-membered pseudo-ring, which significantly influences the molecule's conformation, stability, and reactivity.

This hydrogen bond is the cornerstone of the Excited-State Intramolecular Proton Transfer (ESIPT) phenomenon. rsc.orgacs.org Upon absorption of light, the molecule is promoted to an excited state (enol form, E). The acidity of the phenolic proton and the basicity of the carbonyl oxygen are enhanced, facilitating an ultrafast transfer of the proton to the carbonyl oxygen. researchgate.net This creates an excited-state keto-tautomer (K), which then relaxes to the ground state by emitting a photon of light at a significantly longer wavelength (a large Stokes shift) before returning to the original enol form. rsc.orgresearchgate.net This four-level photocycle is central to the unique fluorescence properties of these compounds. rsc.org Theoretical studies suggest this proton transfer is a low-barrier process that can be enhanced in the excited state. researchgate.net This intrinsic reactivity is a key factor in its use as a fluorescent probe.

Correlation of Molecular Electronic Properties with Biological Responses

The biological activity of chalcones can often be correlated with their fundamental molecular electronic properties. Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate these properties and establish quantitative structure-activity relationships (QSAR). scirp.orgmdpi.com

Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as a smaller gap can indicate higher chemical reactivity and greater ease of electron transfer. mdpi.comnih.gov For instance, studies have shown that chalcone analogues with potent biological activity often exhibit a small HOMO-LUMO gap, which signifies facile electron and radical transfer capabilities. mdpi.com

Furthermore, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been used to correlate the antitumor activity of chalcone derivatives with their steric and electrostatic fields. scirp.org Such models provide contour maps that visualize regions where bulky or electron-rich/poor substituents would be favorable or unfavorable for activity, thereby guiding the design of new, more potent compounds. scirp.org For 2'-hydroxy-chalcones, DFT calculations of reactivity indexes and electron affinities have shown a good correlation with their ability to induce apoptosis in cancer cells, suggesting that the compound's effect may be related to its interaction with the electron transport chain. mdpi.com

Applications in Research Tools and Probes

Development as Fluorescent Probes for Biological Systems

The unique photophysical properties of chalcones containing a 4'-dimethylamino group, such as 4'-(Dimethylamino)-2'-hydroxychalcone, make them valuable candidates for the development of fluorescent probes in biological research. nih.gov The structure of these compounds, featuring an electron-donating dimethylamino group and an electron-accepting carbonyl group, facilitates an intramolecular charge transfer (ICT) upon excitation. rsc.orgnih.gov This ICT character is crucial for their fluorescence, and its efficiency can be influenced by factors like solvent polarity and the presence of other functional groups. rsc.orgacs.org

Research into analogues of this compound has demonstrated that extending the central conjugated system can lead to significant bathochromic shifts (a shift to longer wavelengths) in both absorption and fluorescence spectra, pushing emissions towards the near-infrared range. rsc.org The presence of the 2'-hydroxy group can further amplify these shifts through additional electron donation. rsc.org

A key advantage of these chalcone-based dyes for bioimaging is their capacity for large Stokes shifts, often exceeding 100 nm. nih.gov A large Stokes shift, which is the difference between the maximum absorption and maximum emission wavelengths, is highly desirable for fluorescent probes as it minimizes the re-absorption of emitted photons, leading to an improved signal-to-noise ratio and reduced background interference in imaging applications. nih.gov The photostability and stability over a wide pH range of these compounds further enhance their suitability for biological studies. nih.gov

Derivatives of 4'-(Dimethylamino)chalcone have been successfully employed as fluorescent probes for cellular imaging. nih.govresearchgate.net Their ability to permeate living cells allows for the visualization of cellular structures and organelles. For instance, 4''-dimethylaminochalcone has been used to stain live HeLa cells, revealing differences in the probe's fluorescence spectra within various organelles, indicating sensitivity to the polarity of its microenvironment. researchgate.net The highest fluorescence intensity was noted in the membrane structures surrounding the nucleus, while the nucleus itself showed low fluorescence. researchgate.net

A significant finding in the application of these probes is their potential for selective staining of different cell types. A study involving a series of chalcones with a 4-dimethylamino group demonstrated preferential accumulation in cancer cells over normal cells. nih.gov When incubated with both HepG2 (hepatocellular carcinoma) and HEK-293 (normal human embryonic kidney) cells, the probes emitted a significantly brighter green fluorescence in the cancer cells. nih.gov This suggests their potential as agents for distinguishing cancerous cells in research settings.

The utility of these compounds extends to specialized cell imaging, as demonstrated by their use in visualizing specific proteins in genetically modified cells. Fluorescent chalcone (B49325) derivatives have been used to image human Histamine (B1213489) H3 receptors (hH3R) in stably transfected HEK-293 cells via confocal laser scanning fluorescence microscopy. nih.gov

Table 1: Cellular Imaging Applications of Dimethylamino-Substituted Chalcones

| Compound/Series | Cell Line(s) | Observation | Reference |

| 4-Dimethylamino chalcone series (3a-f) | HepG2 (Cancer), HEK-293 (Normal) | Brighter green fluorescence observed in HepG2 cells, indicating preferential accumulation. | nih.gov |

| 4''-Dimethylaminochalcone (DMAC) | HeLa | Stained live cells, with the highest fluorescence intensity in perinuclear membrane structures. | researchgate.net |

| Fluorescent chalcone ligands | hH3R-transfected HEK-293 | Successfully visualized human Histamine H3 receptor proteins. | nih.gov |

The structural framework of chalcones can be modified to create ligands that bind to specific biological receptors, and the inclusion of the 4'-(dimethylamino)phenyl moiety provides the fluorescence necessary for visualization. This dual functionality makes them powerful tools for pharmacological research, enabling the non-radioactive analysis of receptor distribution and binding. nih.govnih.gov

Cyclic analogues of chalcones have been synthesized and evaluated as fluorescent ligands for the human histamine H3 receptor (hH3R), a G-protein-coupled receptor involved in neurotransmission. nih.govnih.gov These novel fluorescent ligands, which incorporate a 4-(dimethylamino)benzaldehyde (B131446) or 4-(dimethylamino)cinnamic aldehyde component, exhibit high affinity for the hH3R, with binding affinities (pKi values) in the nanomolar range, comparable to established antagonists like ciproxifan. nih.gov Their fluorescence emission maxima are typically above 500 nm, which helps to avoid interference from cellular autofluorescence. nih.gov

In addition to targeting G-protein-coupled receptors, chalcone-based probes have been developed to target other cellular components. For example, a library of diamino-chalcones was found to act as fluorescent probes for mouse embryonic stem cells by targeting glycoproteins on the cell surface. nih.gov